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Compound of Interest

Compound Name: (E)-O-ethoxycarbonyl cefprozil

Cat. No.: B13849803 Get Quote

Executive Summary
Cefprozil EP Impurity N is a complex process-related impurity arising during the synthesis of

the antibiotic Cefprozil.[1] Chemically, it is the (E)-isomer of O-ethoxycarbonyl cefprozil.[1] Its

formation is a "double-event" failure mode involving both the acylation of the phenolic side

chain (a side reaction of the mixed anhydride activation) and the geometric isomerization of the

C3-propenyl group from cis (Z) to trans (E).[1]

Understanding Impurity N is critical for process chemists because its presence indicates issues

with both the activation step stoichiometry and the reaction temperature/pH control.[1]

Chemical Identity & Physicochemical Properties[1]
[2]
Impurity N is structurally distinct from the parent drug due to the derivatization of the phenolic

hydroxyl group and the geometric inversion of the propenyl side chain.[1]

Core Data Table[1]
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Parameter Specification

Common Name Cefprozil EP Impurity N

Chemical Name Ethoxycarbonylcefprozil (E)-isomer

CAS Registry Number 1605314-85-9

Molecular Formula C₂₁H₂₃N₃O₇S

Molecular Weight 461.49 g/mol

Parent Drug MW 389.43 g/mol (Anhydrous)

Mass Shift (+) +72.06 Da (vs. Parent)

Structural Modification

1.[1][2] Acylation: Addition of Ethoxycarbonyl (-

COOEt) to Phenol.2.[1] Isomerization: (Z)-

propenyl

(E)-propenyl.

Structural Elucidation
The IUPAC designation for Impurity N is: (6R,7R)-7-[[(2R)-2-amino-2-[4-

(ethoxycarbonyloxy)phenyl]acetyl]amino]-8-oxo-3-[(1E)-prop-1-enyl]-5-thia-1-

azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][3]

Key Differentiation:

Cefprozil (Parent): (Z)-isomer, Free Phenol.[1]

Impurity M (EP): (Z)-isomer, Ethoxycarbonyl Phenol.[1]

Impurity N (EP): (E)-isomer, Ethoxycarbonyl Phenol.[1][2][4]

Mechanistic Formation Pathway[1]
The formation of Impurity N is directly linked to the Mixed Anhydride Coupling method, a

common synthetic route for Cefprozil.[1]
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The Mechanism[1]
Activation: The synthesis typically activates the D-p-hydroxyphenylglycine side chain (Dane

Salt) using Ethyl Chloroformate.[1]

Side Reaction (Acylation): If the phenolic hydroxyl group is not adequately protected or if

excess ethyl chloroformate is used under basic conditions, the phenol attacks the

chloroformate, forming a carbonate ester (Ethoxycarbonyl derivative).[1]

Isomerization: The C3-propenyl group of the cephalosporin nucleus is thermodynamically

unstable. Exposure to low pH or heat during the coupling or workup promotes the

isomerization from the kinetically favored (Z)-form to the thermodynamically stable (E)-form.

[1]

Pathway Visualization
The following diagram illustrates the divergence from the main synthetic pathway.
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Caption: Figure 1. Formation pathway of Cefprozil EP Impurity N, highlighting the dual

mechanism of phenolic acylation and geometric isomerization.

Analytical Strategy
Detecting Impurity N requires a method capable of separating geometric isomers and resolving

lipophilic derivatives.[1]

HPLC/UPLC Methodology
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Impurity N is significantly more lipophilic than Cefprozil due to the capping of the polar phenolic

-OH with an ethyl carbonate group.[1]

Column: C18 (Octadecylsilyl silica gel), e.g., 250 mm x 4.6 mm, 5 µm.[1]

Mobile Phase: Gradient elution using Ammonium Phosphate buffer (pH ~4.[1]4) and

Acetonitrile.[1][5][6]

Elution Order:

Cefprozil (Z-isomer)[1][3][5][7]

Cefprozil (E-isomer / Impurity A)[1]

Impurity M (Z-Ethoxycarbonyl)[1]

Impurity N (E-Ethoxycarbonyl) — Elutes last due to combined E-isomerism and ester

lipophilicity.[1]

Detection: UV at 280 nm (characteristic of the cephalosporin nucleus).[1]

Mass Spectrometry (LC-MS)[1]
Parent Ion: [M+H]⁺ = 462.5 m/z.[1]

Fragmentation Pattern:

Loss of CO₂ and Ethyl group typically observed.[1]

Diagnostic fragment: 389 m/z (reversion to Cefprozil-like core) is often seen in source

fragmentation.[1]

Control & Mitigation Strategies
To maintain Impurity N below the ICH Q3A qualification threshold (typically <0.15%), the

following process controls are recommended:

Stoichiometry Control: Strictly limit the equivalents of Ethyl Chloroformate during the mixed

anhydride formation. An excess leads directly to phenolic acylation.
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Catalytic Additives: The addition of Methanesulfonic Acid (MSA) (approx. 5 mol%) during the

activation step has been proven to suppress the formation of the ethoxycarbonyl impurity by

modulating the basicity of the reaction medium [1].[1]

Temperature Regulation: Maintain temperatures below -20°C during the mixed anhydride

formation to prevent kinetic acceleration of the side reaction.

pH Management: During the aqueous workup, avoid prolonged exposure to low pH (< 2.0),

which catalyzes the Z

E isomerization.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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